molecular formula C9H8N2OS B13173907 4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde

4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde

Cat. No.: B13173907
M. Wt: 192.24 g/mol
InChI Key: FRJAWGLWYRJNBB-UHFFFAOYSA-N
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Description

4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde is a heterocyclic compound that incorporates both pyrazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde typically involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with thiophene derivatives under controlled conditions. One common method is the condensation reaction between 3-methyl-1H-pyrazole-4-carbaldehyde and thiophene-2-carbaldehyde in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde is unique due to the presence of both pyrazole and thiophene rings, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

4-(5-methyl-1H-pyrazol-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H8N2OS/c1-6-9(3-10-11-6)7-2-8(4-12)13-5-7/h2-5H,1H3,(H,10,11)

InChI Key

FRJAWGLWYRJNBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CSC(=C2)C=O

Origin of Product

United States

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